molecular formula C12H17NO4 B178112 2-(Cbz-amino)acetaldehyde Dimethyl Acetal CAS No. 114790-39-5

2-(Cbz-amino)acetaldehyde Dimethyl Acetal

Cat. No. B178112
Key on ui cas rn: 114790-39-5
M. Wt: 239.27 g/mol
InChI Key: SGVVZHZJVANCRU-UHFFFAOYSA-N
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Patent
US07902371B2

Procedure details

The solution of Example 4A in toluene (343 Kg) was charged to a 200-gallon reactor followed by addition of allyl bromide (41.5 Kg) and methyltributylammonium chloride (8.3 Kg). The mixture was stirred for 15 minutes, cooled to 16° C., and treated with 50% NaOH solution (296.9 Kg) slowly over 1 hour while maintaining the internal temperature below 30° C. The mixture was stirred at room temperature until there remained no more than 1.0% 1, as determined by HPLC. The mixture was allowed to settle and the layers were separated. The organic layer was washed with phosphate buffer solution made of 10 mM KH2PO4 and 10 mM K2HPO4 (2×260 Kg), followed by a water wash (256 Kg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
343 kg
Type
solvent
Reaction Step One
Quantity
41.5 kg
Type
reactant
Reaction Step Two
Quantity
8.3 kg
Type
catalyst
Reaction Step Two
Name
Quantity
296.9 kg
Type
reactant
Reaction Step Three
[Compound]
Name
1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:16][CH3:17])[CH2:4][NH:5][C:6](=[O:15])[O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH2:18](Br)[CH:19]=[CH2:20].[OH-].[Na+]>C1(C)C=CC=CC=1.[Cl-].C[N+](CCCC)(CCCC)CCCC>[CH2:20]([N:5]([CH2:4][CH:3]([O:2][CH3:1])[O:16][CH3:17])[C:6](=[O:15])[O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:19]=[CH2:18] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CNC(OCC1=CC=CC=C1)=O)OC
Name
Quantity
343 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
41.5 kg
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
8.3 kg
Type
catalyst
Smiles
[Cl-].C[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
296.9 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
16 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 30° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature until there
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with phosphate buffer solution
WASH
Type
WASH
Details
wash (256 Kg)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C=C)N(C(OCC1=CC=CC=C1)=O)CC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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